molecular formula C14H13N3O4S2 B12419595 Meloxicam-13CD3

Meloxicam-13CD3

Cat. No.: B12419595
M. Wt: 355.4 g/mol
InChI Key: ZRVUJXDFFKFLMG-JVXUGDAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meloxicam-13CD3 involves the incorporation of deuterium atoms into the meloxicam molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the exchange of hydrogen atoms with deuterium in the presence of a deuterated catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) to separate and purify the deuterated compound .

Chemical Reactions Analysis

Types of Reactions

Meloxicam-13CD3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced metabolites. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties .

Mechanism of Action

Meloxicam-13CD3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meloxicam-13CD3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate quantification and identification are crucial .

Biological Activity

Meloxicam-13CD3 is a stable isotope-labeled form of meloxicam, a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and clinical implications based on recent research findings.

Pharmacokinetics and Metabolism

Meloxicam exhibits high bioavailability, averaging around 89% following oral administration. Upon dosing, plasma concentrations are dose-proportional, with peak levels achieved within specific time frames depending on the dosage (7.5 mg and 15 mg) . The major metabolic pathway involves cytochrome P450 enzymes, particularly CYP2C9, which plays a significant role in the oxidation of the methyl group attached to the thiazole ring of meloxicam. This metabolism results in several pharmacologically inactive metabolites, with 5'-carboxy meloxicam being the most prominent, accounting for approximately 60% of the administered dose .

Table 1: Pharmacokinetic Parameters of Meloxicam

ParameterValue
Bioavailability89%
Plasma Protein Binding99.4%
Major Metabolite5'-carboxy meloxicam
Half-life~20 hours
Elimination RouteUrine (50%), Feces (50%)

Meloxicam selectively inhibits cyclooxygenase (COX) enzymes, with a notable preference for COX-2 over COX-1. This selective inhibition is crucial as it minimizes gastrointestinal side effects typically associated with non-selective NSAIDs. The IC50 values for meloxicam indicate a potent inhibition of COX-2 at 0.49 µM compared to 36.6 µM for COX-1 . This differential inhibition leads to reduced production of pro-inflammatory prostaglandins while sparing those that protect the gastric mucosa.

Clinical Implications and Case Studies

Recent studies have highlighted the cardiovascular risks associated with meloxicam use. A population-based nested case-control study reported a 38% increased risk of myocardial infarction (MI) among current users of meloxicam compared to remote NSAID users . The study analyzed data from over 9,000 MI cases matched with controls and emphasized the importance of cautious prescribing practices.

Table 2: Risk of Myocardial Infarction Associated with NSAID Use

NSAID TypeCurrent Users (MI Cases)Adjusted Odds Ratio (aOR)
Meloxicam2481.38 (1.17–1.63)
Diclofenac10201.37 (1.25–1.50)
Naproxen2771.12 (0.96–1.30)

Safety Profile and Drug Interactions

The safety profile of meloxicam has been scrutinized due to its potential for liver toxicity and cardiovascular risks. Research indicates that while meloxicam has a better safety profile than its structural analog sudoxicam—primarily due to a methyl group that alters enzyme affinity—it still poses significant risks if not monitored properly . The role of cytochrome P450 enzymes in drug-drug interactions is critical, as variations in enzyme activity can lead to altered drug metabolism and increased toxicity.

Properties

Molecular Formula

C14H13N3O4S2

Molecular Weight

355.4 g/mol

IUPAC Name

4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-2-(trideuterio(113C)methyl)-1λ6,2-benzothiazine-3-carboxamide

InChI

InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i2+1D3

InChI Key

ZRVUJXDFFKFLMG-JVXUGDAPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.